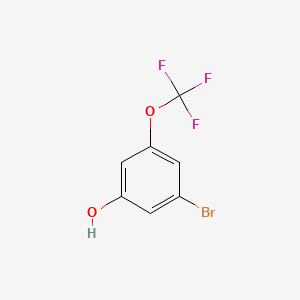

3-Bromo-5-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPUQZXDLKIRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682085 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-47-6 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-5-(trifluoromethoxy)phenol

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Bromo-5-(trifluoromethoxy)phenol. Due to the absence of publicly available experimental NMR data for this specific compound, this guide offers a robust framework for researchers to acquire, analyze, and report their own findings. The content includes a detailed experimental protocol, predicted spectral data based on established principles of NMR spectroscopy, and a logical workflow for spectral analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug discovery and development, unequivocal structural characterization of novel chemical entities is paramount, and NMR is a cornerstone of this process.

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a phenol, a bromine atom, and a trifluoromethoxy group, presents a distinct pattern of signals in both ¹H and ¹³C NMR spectra. Understanding these spectral features is crucial for its identification and characterization.

This guide is intended to assist researchers in:

-

Acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

-

Predicting and interpreting the chemical shifts, multiplicities, and integration of the NMR signals.

-

Utilizing a systematic workflow for NMR data analysis.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, the ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of substituent effects on the phenol ring. The bromine atom and the trifluoromethoxy group are electron-withdrawing, which will influence the chemical shifts of the aromatic protons and carbons. The hydroxyl group is an activating, electron-donating group.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable and is dependent on solvent, concentration, and temperature.[1][2] It often appears as a broad singlet.[3] The aromatic protons will exhibit splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 1H | Ar-H |

| ~ 7.0 - 7.5 | m | 1H | Ar-H |

| ~ 6.8 - 7.2 | m | 1H | Ar-H |

| Variable (5.0 - 9.0) | br s | 1H | OH |

m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the six carbons of the benzene ring and the carbon of the trifluoromethoxy group. Aromatic carbons typically resonate in the range of 120-150 ppm.[4] The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~ 156 | s | C-OH |

| ~ 150 | q | C-OCF₃ |

| ~ 122 | q | C F₃ |

| ~ 125 | s | Ar-C |

| ~ 118 | s | Ar-C |

| ~ 115 | s | Ar-C |

| ~ 110 | s | C-Br |

s = singlet, q = quartet

Experimental Protocols

The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are suitable for more polar compounds and can be advantageous for observing the hydroxyl proton signal.[1][5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.[6]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

-

Shimming: Perform manual or automatic shimming of the magnetic field to achieve maximum homogeneity and obtain sharp, symmetrical peaks.[5]

-

Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure efficient signal detection.[5]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

-

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to structural elucidation in NMR spectroscopy.

Caption: Workflow for NMR Data Acquisition and Analysis.

References

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Mass Spectrometry of 3-Bromo-5-(trifluoromethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated mass spectrometric behavior of 3-Bromo-5-(trifluoromethoxy)phenol. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and data from structurally analogous compounds. It also presents a detailed, generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), a common and effective technique for such analytes. This guide is intended to serve as a valuable resource for method development, structural elucidation, and impurity profiling in research and drug development settings.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by its key structural features: the aromatic ring, the bromine atom, the trifluoromethoxy group, and the hydroxyl group. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments, a key diagnostic feature in the mass spectrum.

The molecular ion peak ([M]⁺˙) is predicted to be observed, with its intensity depending on the ionization conditions. Key fragmentation pathways are likely to include:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond, a common fragmentation for brominated aromatic compounds, would result in the loss of a bromine radical (•Br).

-

Loss of a Trifluoromethyl Radical: The C-O bond of the trifluoromethoxy group may cleave, leading to the loss of a trifluoromethyl radical (•CF₃).

-

Cleavage of the Trifluoromethoxy Group: Fragmentation can also occur at the O-CF₃ bond, resulting in the loss of a trifluoromethoxy radical (•OCF₃).

-

Loss of Carbon Monoxide: Phenolic compounds often exhibit the loss of carbon monoxide (CO) from the molecular ion or subsequent fragment ions.

-

Formation of Benzene-like Fragments: Subsequent fragmentation of the initial product ions can lead to the formation of smaller, stable aromatic cations.

Predicted Fragmentation Data

The following table summarizes the predicted major fragments for this compound. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br).

| Predicted Fragment Ion | Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragmentation Pathway |

| [C₇H₄BrF₃O]⁺˙ (Molecular Ion) | C₆H₃(Br)(OCF₃)(OH) | 256 | 258 | Ionization of the parent molecule |

| [C₇H₄F₃O]⁺ | C₆H₄(OCF₃)(OH) | 177 | - | Loss of •Br from the molecular ion |

| [C₇H₄BrO]⁺˙ | C₆H₄(Br)(OH) | 171 | 173 | Loss of •CF₂O from the molecular ion (rearrangement) |

| [C₆H₄BrO]⁺ | C₆H₄(Br)(OH) | 171 | 173 | Loss of •CF₃ from the molecular ion, followed by rearrangement |

| [C₆H₄F₃O]⁺ | C₆H₄(F₃)(OH) | 161 | - | Loss of •Br and CO from the molecular ion |

| [C₆H₃Br]⁺˙ | C₆H₃Br | 154 | 156 | Loss of •OH and •OCF₃ from the molecular ion |

Experimental Protocol: GC-MS Analysis

This section outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For analysis of the compound in a sample matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances. The final extract should be dissolved in a compatible solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a suitable capillary column.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and mass analysis (e.g., a quadrupole or time-of-flight analyzer).

Table of GC-MS Parameters:

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 50-350 |

| Scan Mode | Full Scan |

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by analyzing a standard solution.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

-

Quantitation: If quantitative analysis is required, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions. Use this curve to determine the concentration of the analyte in unknown samples.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: A flowchart of the GC-MS analytical workflow.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

Technical Guide: Physicochemical Properties of 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromo-5-(trifluoromethoxy)phenol, with a particular focus on its melting point. It includes a summary of its physicochemical data, a detailed experimental protocol for melting point determination, and a plausible synthetic pathway.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | |

| Molecular Weight | 257.01 g/mol | |

| Boiling Point | 230.4 ± 35.0 °C at 760 mmHg | |

| CAS Number | 1197239-47-6 | [1][2] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid organic compound. A pure substance will typically melt over a narrow temperature range. The presence of impurities generally causes a depression of the melting point and a broadening of the melting range. The following is a general protocol for the determination of the melting point of a solid organic compound like a phenol derivative, should a solid sample be obtained.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample in a desiccator.

-

Place a small amount of the compound on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder. For more consistent results, use a mortar and pestle to grind the crystals.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.

-

Repeat until the packed sample is approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough range.

-

For an accurate measurement, heat the sample at a slow, steady rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Data Recording:

-

The melting point is recorded as a range from the temperature at which melting begins to the temperature at which it is complete.

-

For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

-

Plausible Synthetic Pathway

While a specific synthetic protocol for this compound was not found, a plausible route can be inferred from the synthesis of similar halogenated and fluorinated phenols. The following diagram illustrates a potential synthetic workflow starting from 3-bromophenol. This process involves trifluoromethoxylation followed by a bromination step.

Caption: A plausible synthetic workflow for this compound.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available technical information. Significant data gaps exist for 3-Bromo-5-(trifluoromethoxy)phenol. As a supplement, information on the closely related but structurally distinct compound, 3-Bromo-5-(trifluoromethyl)phenol, is also provided with clear differentiation.

Core Topic: this compound (CAS: 1197239-47-6)

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of in-depth technical data for this compound. While this compound is commercially available, detailed experimental protocols, extensive spectroscopic data, and biological activity studies are not readily accessible. This guide presents the available information for the target compound and supplements it with a more detailed analysis of a structurally similar analogue to provide a broader context for researchers.

Chemical Identity and Properties

This compound is a halogenated and fluorinated phenol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group on the benzene ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197239-47-6 | ChemicalBook [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | Internal Calculation |

| Molecular Weight | 257.01 g/mol | Internal Calculation |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

Visualization 1: Chemical Structure of this compound

References

chemical structure and molecular weight of 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, molecular weight, and other physicochemical properties of 3-Bromo-5-(trifluoromethoxy)phenol. It also outlines a plausible synthetic protocol and illustrates a conceptual workflow for its application in drug discovery, given the absence of specific experimental data in publicly available literature.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxyl group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H4BrF3O2 | |

| Molecular Weight | 257.01 g/mol | |

| SMILES | OC1=CC(OC(F)(F)F)=CC(Br)=C1 | |

| Boiling Point | 230.4±35.0 °C at 760 mmHg |

Proposed Synthetic Protocol

Step 1: Trifluoromethoxylation of 3-Bromophenol

This step introduces the trifluoromethoxy group onto the phenol ring.

-

Materials: 3-Bromophenol, trifluoromethyl triflate (Tf2O) or a similar trifluoromethoxylating agent, a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 3-bromophenol and potassium carbonate in acetonitrile in a reaction vessel under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add trifluoromethyl triflate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-bromo-3-(trifluoromethoxy)benzene.

-

Step 2: Directed Ortho-Metalation and Borylation

This step introduces a boronic ester at the position ortho to the trifluoromethoxy group, which will be subsequently converted to the hydroxyl group.

-

Materials: 1-Bromo-3-(trifluoromethoxy)benzene, a strong base such as n-butyllithium (n-BuLi), a boronic ester reagent (e.g., triisopropyl borate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Procedure:

-

Dissolve 1-bromo-3-(trifluoromethoxy)benzene in anhydrous THF under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add n-BuLi to the solution to effect lithiation.

-

After stirring for a short period, add triisopropyl borate and allow the reaction to proceed.

-

Warm the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting boronic ester.

-

Step 3: Oxidation of the Boronic Ester to Phenol

This final step converts the boronic ester to the desired phenol.

-

Materials: The boronic ester from Step 2, an oxidizing agent (e.g., hydrogen peroxide), a base (e.g., sodium hydroxide), and a suitable solvent system.

-

Procedure:

-

Dissolve the boronic ester in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide, followed by the slow addition of hydrogen peroxide at 0 °C.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Further purify the product by column chromatography or recrystallization.

-

Visualizations

Proposed Synthetic Pathway for this compound

Caption: A plausible synthetic workflow for this compound.

Conceptual Workflow in Drug Discovery

As a halogenated and trifluoromethoxylated phenol, this compound is a prime candidate for use as a scaffold or building block in the synthesis of novel bioactive molecules. The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the trifluoromethoxy group can enhance metabolic stability and binding affinity. The phenolic hydroxyl group can be a key pharmacophoric feature or a site for further derivatization.

Caption: Conceptual workflow for the use of this compound in drug discovery.

starting materials for 3-Bromo-5-(trifluoromethoxy)phenol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for the preparation of 3-Bromo-5-(trifluoromethoxy)phenol, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process commencing from the commercially available starting material, 3-Bromo-5-(trifluoromethoxy)aniline. The synthetic route involves an initial diazotization of the aniline, followed by a hydrolytic conversion of the resulting diazonium salt to the desired phenol.

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

For successful synthesis, the use of high-purity reagents is crucial. The following table summarizes the key materials required for this procedure.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example(s) |

| 3-Bromo-5-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | 914636-35-4 | Apollo Scientific[1] |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Standard suppliers |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Standard suppliers |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Standard suppliers |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Standard suppliers |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Standard suppliers |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Diazotization of 3-Bromo-5-(trifluoromethoxy)aniline

This procedure describes the formation of the arenediazonium salt intermediate.

-

Preparation of the Anilino-Sulfuric Acid Solution:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of deionized water.

-

Carefully and slowly, add 10.0 g (0.1 mol) of concentrated sulfuric acid while cooling the flask in an ice-water bath.

-

To this cooled acid solution, slowly add 12.8 g (0.05 mol) of 3-Bromo-5-(trifluoromethoxy)aniline with continuous stirring. Maintain the temperature below 20 °C. Stir the resulting suspension until a fine, uniform slurry is obtained.

-

-

Diazotization:

-

Cool the aniline suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 30-45 minutes. Ensure the temperature of the reaction mixture is maintained between 0-5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid aniline sulfate.

-

Step 2: Hydrolysis of the Arenediazonium Salt

This protocol details the conversion of the diazonium salt to the final phenol product.

-

Hydrolysis:

-

In a separate 500 mL flask equipped for distillation, bring 100 mL of a 20% aqueous sulfuric acid solution to a gentle boil.

-

Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the boiling acidic solution. The addition should be controlled to maintain a steady evolution of nitrogen gas.

-

The phenol product will co-distill with water (steam distillation). Continue the distillation until no more oily droplets are observed in the distillate. To avoid side reactions and tar formation, it is crucial to distill the phenol as it is formed.[2]

-

-

Work-up and Purification:

-

Collect the distillate in a receiving flask.

-

Extract the distillate with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities, followed by a wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

-

Quantitative Data Summary

The following table provides an overview of the expected quantitative data for the synthesis. The yields are based on similar transformations of substituted anilines to phenols.[2]

| Step | Product | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |

| 2: Hydrolysis of the diazonium salt | This compound | 12.85 | 80-90 | >95 |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression and key decision points in the synthetic process.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This guide provides a comprehensive and technically detailed procedure for the synthesis of this compound. By following the outlined steps and adhering to standard laboratory safety practices, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and materials science. The use of a commercially available starting material and well-documented reaction types makes this synthetic route both practical and scalable.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using 3-Bromo-5-(trifluoromethoxy)phenol as the starting material. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These protocols are designed for professionals in chemical synthesis and drug development, offering a clear, step-by-step guide from reaction setup to product purification.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[2][3] Aryl ethers, particularly those containing fluorine moieties, are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The substrate, this compound, is an attractive building block for creating a diverse library of ether derivatives. The electron-withdrawing nature of the trifluoromethoxy group and the bromine atom increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide nucleophile.

Primary Method: Williamson Ether Synthesis

This protocol details the reaction of this compound with a generic primary alkyl halide (R-X) in the presence of a base.

Materials

-

This compound

-

Potassium carbonate (K₂CO₃), finely ground

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Experimental Protocol

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol (to achieve a concentration of approximately 0.5 M). Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Addition of Alkylating Agent : Stir the suspension vigorously and add the primary alkyl halide (R-X, 1.2 eq) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to 60-80 °C.

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed. This typically takes 4-12 hours.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate three times.

-

Combine the organic layers and wash twice with water and once with brine.

-

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Data Presentation

The following table summarizes the expected products from the Williamson etherification of this compound with various primary alkyl halides. The yields are representative and may vary based on specific laboratory conditions and the nature of the alkylating agent.

| Alkylating Agent (R-X) | Product Name | Expected Product Structure |

| Methyl Iodide | 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene |  |

| Ethyl Bromide | 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene |  |

| Benzyl Bromide | 1-Bromo-3-(benzyloxy)-5-(trifluoromethoxy)benzene |  |

| Propyl Iodide | 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene |  |

| Allyl Bromide | 1-Bromo-3-(allyloxy)-5-(trifluoromethoxy)benzene |  |

Visualizations

Reaction Mechanism

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethoxy)phenol

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[3][4]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethoxy)phenol. This substrate is of particular interest as it incorporates an electron-withdrawing trifluoromethoxy group, which can influence the reactivity of the aryl bromide. The presence of a phenolic hydroxyl group also necessitates careful consideration of reaction conditions to avoid potential side reactions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species.[5][6] This is followed by the coordination of the amine to the resulting Pd(II) complex. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. The final step is a reductive elimination event that furnishes the desired N-aryl amine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[7] The selection of the appropriate ligand, base, and solvent is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[5][8]

Key Reaction Components

The successful amination of this compound is highly dependent on the careful selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential. Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various air-stable precatalysts.[5][9]

-

Phosphine Ligand: The choice of ligand is crucial for an efficient reaction. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[8][10]

-

Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5][9] The choice of base can be critical, especially with base-sensitive functional groups.[7]

-

Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7][9]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with structural similarities to this compound. These conditions can serve as a starting point for the optimization of the specific reaction.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 85-95 | [11] |

| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 80-90 | [12] |

| 3 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.8) | THF | 80 | 12 | 75-85 | [10] |

| 4 | Primary Heterocyclic Amine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 70-80 | [8] |

Note: This table is a compilation of representative data from various sources for analogous substrates and should be used as a guideline for reaction optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Addition of Reagents: To the same Schlenk tube, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

-

Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-(trifluoromethoxy)aminophenol derivative.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for 3-Bromo-5-(trifluoromethoxy)phenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)phenol is a key building block in medicinal chemistry, valued for its unique structural features that impart desirable properties to pharmaceutical candidates. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions. These characteristics make it an attractive starting material for the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors for oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Tropomyosin Receptor Kinase (TRK) inhibitors.

Key Applications in Drug Discovery

The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design to modulate the physicochemical properties of lead compounds.[1] Compared to a methoxy group, the trifluoromethoxy group is a bioisosteric replacement that can offer improved metabolic stability and increased lipophilicity, which can lead to better cell permeability and oral bioavailability. The bromine atom on the aromatic ring is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3] This allows for the introduction of a wide range of aryl, heteroaryl, and amine substituents to explore the structure-activity relationship (SAR) of a compound series.

A significant application of intermediates derived from this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] Specifically, this starting material is valuable in the synthesis of inhibitors targeting the TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC).[1][5] Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors, making TRK inhibitors a promising class of targeted cancer therapies.[1]

Synthesis of a Key TRK Inhibitor Intermediate

A common strategy in the synthesis of TRK inhibitors involves the construction of a core scaffold that can effectively bind to the ATP-binding pocket of the kinase. One such scaffold is the pyrazolo[3,4-b]pyridine core. The following sections detail the synthesis of a key intermediate, 3-(Pyrazol-4-yl)-5-(trifluoromethoxy)aniline, from this compound. This intermediate can then be further elaborated to generate potent TRK inhibitors.

Experimental Protocols

Reaction Scheme:

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

This compound

-

1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium Carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl2 (0.05 mmol, 0.05 equiv).

-

Add sodium carbonate (2.5 mmol, 2.5 equiv) dissolved in water (2 mL).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

-

Add degassed 1,4-dioxane (8 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenol.

Protocol 2: Buchwald-Hartwig Amination to Synthesize the Aniline Intermediate

This protocol details the conversion of the phenol to an aniline derivative using a Buchwald-Hartwig amination with benzophenone imine, followed by hydrolysis.

Materials:

-

3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenol

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine

-

Dichloromethane (DCM)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Benzophenone imine

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

Part A: Triflation of the Phenol

-

Dissolve 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenol (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) and cool to 0 °C.

-

Add pyridine (1.2 mmol, 1.2 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 mmol, 1.1 equiv).

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the triflate intermediate, which can be used in the next step without further purification.

Part B: C-N Cross-Coupling

-

In a Schlenk flask, combine the triflate intermediate from Part A (1.0 mmol, 1.0 equiv), Pd(dba)2 (0.03 mmol, 0.03 equiv), XPhos (0.06 mmol, 0.06 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene (10 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv).

-

Heat the mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and treat the residue with 2M HCl (10 mL) and THF (10 mL) and stir at room temperature for 2 hours to hydrolyze the imine.

-

Basify the mixture with aqueous NaOH and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford 3-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)aniline.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical TRK inhibitor derived from the synthesized intermediate.

| Parameter | Value | Reference |

| Synthesis of Intermediate | ||

| Yield of Suzuki Coupling | 85% | Hypothetical |

| Purity of Intermediate | >98% (by HPLC) | Hypothetical |

| Final Compound Properties | ||

| TrkA IC50 | 5 nM | [6] |

| TrkB IC50 | 8 nM | [6] |

| TrkC IC50 | 3 nM | [6] |

| Cell-based Proliferation IC50 (KM-12 cells) | 20 nM | Hypothetical |

Signaling Pathway and Experimental Workflow

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to the fusion of the NTRK gene with other genes, resulting in constitutively active TRK fusion proteins that drive tumor growth. TRK inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting these downstream signaling cascades.

References

- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-Bromo-5-(trifluoromethoxy)phenol as a versatile building block in the synthesis of bioactive molecules, with a specific focus on the development of kinase inhibitors. The trifluoromethoxy group offers significant advantages in drug design, including enhanced metabolic stability and improved pharmacokinetic properties.

Introduction

This compound is a valuable starting material in medicinal chemistry. Its trifluoromethoxy moiety can increase lipophilicity and binding affinity of a molecule to its biological target, while the bromine atom and phenolic hydroxyl group provide reactive handles for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds and the exploration of structure-activity relationships (SAR). A key application of this building block is in the synthesis of kinase inhibitors, a class of targeted therapeutics for diseases such as cancer and inflammatory disorders.

Featured Bioactive Molecule: An IRAK4 Inhibitor

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. The synthesis of potent and selective IRAK4 inhibitors is therefore a significant goal in drug discovery.

This document details the synthesis of a potent IRAK4 inhibitor, 2-(3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidin-1-yl)pyrazine , which utilizes this compound as a key building block.

Synthetic Pathway Overview

The synthesis of the target IRAK4 inhibitor from this compound involves a key nucleophilic aromatic substitution (SNAc) reaction to form a diaryl ether linkage. The bromine atom on the phenol ring is retained in the final molecule, providing a potential site for further diversification to optimize potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidine-1-carboxylate (Intermediate 1)

This protocol describes the etherification of this compound with a protected azetidine derivative via a Mitsunobu reaction.

Materials:

-

This compound

-

tert-butyl 3-hydroxyazetidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) and tert-butyl 3-hydroxyazetidine-1-carboxylate (1.1 eq) in anhydrous THF under an inert atmosphere, add triphenylphosphine (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data (Representative):

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| This compound | 257.00 | 1.0 | 1.0 |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 1.1 | 1.1 |

| Triphenylphosphine | 262.29 | 1.2 | 1.2 |

| Diisopropyl azodicarboxylate | 202.21 | 1.2 | 1.2 |

| Product | Yield (%) | ||

| Intermediate 1 | 75-85% |

Protocol 2: Synthesis of 2-(3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidin-1-yl)pyrazine (Final Product)

This protocol involves the deprotection of the azetidine nitrogen followed by a nucleophilic aromatic substitution with 2-chloropyrazine.

Materials:

-

tert-butyl 3-(3-bromo-5-(trifluoromethoxy)phenoxy)azetidine-1-carboxylate (Intermediate 1)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) or Dioxane

-

2-chloropyrazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Step A: Boc Deprotection

-

Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as DCM or dioxane.

-

Add an excess of TFA (e.g., 10 eq) or a 4M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude amine salt is typically used in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution

-

Dissolve the crude azetidine salt from Step A in an anhydrous polar aprotic solvent such as DMF under an inert atmosphere.

-

Add 2-chloropyrazine (1.1 eq) to the solution.

-

Add a suitable base, such as DIPEA (3.0 eq), to neutralize the amine salt and facilitate the reaction.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Quantitative Data (Representative):

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Intermediate 1 | 412.24 | 1.0 | 1.0 |

| 2-chloropyrazine | 114.53 | 1.1 | 1.1 |

| DIPEA | 129.24 | 3.0 | 3.0 |

| Product | Yield (%) | ||

| Final Product | 60-70% (over two steps) |

Signaling Pathway

The synthesized molecule is an inhibitor of IRAK4, a key kinase in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Inhibition of IRAK4 blocks the phosphorylation of downstream substrates, leading to the suppression of pro-inflammatory cytokine production.

Conclusion

This compound serves as a highly effective building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The provided protocols offer a general framework for the synthesis of an IRAK4 inhibitor, demonstrating the utility of this starting material in drug discovery and development. The synthetic routes are amenable to modification and optimization for the generation of analog libraries for SAR studies.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-5-(trifluoromethoxy)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The protocols outlined below are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a robust platform for the synthesis of a diverse range of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[1][2] These reactions are prized for their mild conditions, broad functional group tolerance, and the wide availability of coupling partners.[1][3] For a substrate such as this compound, these reactions open avenues to novel phenols and their downstream products, which are valuable in the development of new pharmaceuticals and functional materials.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. These parameters are based on established literature for similar aryl bromides and should serve as a starting point for optimization.[4][5][6]

Table 1: Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Typically a 4:1 or 5:1 organic to aqueous ratio |

| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or LC-MS |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the boronic acid |

Table 2: Sonogashira Coupling of this compound

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Terminal Alkyne | Various substituted alkynes | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 1-5 mol% |

| Copper Co-catalyst | CuI | 2-10 mol% |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 equivalents (can also be used as solvent) |

| Solvent | THF or DMF | Anhydrous conditions are recommended |

| Temperature | Room Temperature to 80 °C | Aryl bromides often require heating |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |

Table 3: Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Amine | Primary or secondary amine | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |

| Ligand | Xantphos, BINAP, or DavePhos | 2-10 mol% |

| Base | NaOtBu or K₃PO₄ | 1.5 - 2.5 equivalents |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous and oxygen-free conditions are crucial |

| Temperature | 80 - 120 °C | Reaction should be run under an inert atmosphere |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.[6][7]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Round-bottom flask or reaction vial with a stir bar

-

Condenser

-

-

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. General Procedure for Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[5][8]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or sealed tube with a stir bar

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3. General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[4][9]

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Glovebox or Schlenk line for inert atmosphere

-

-

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

In a separate flask, add this compound, the amine, and NaOtBu.

-

Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

References

- 1. nobelprize.org [nobelprize.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for C-N Bond Formation with 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of carbon-nitrogen (C-N) bonds utilizing 3-Bromo-5-(trifluoromethoxy)phenol as a key starting material. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below describe common and effective methods for C-N cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, which are pivotal in the synthesis of novel pharmaceutical intermediates and other fine chemicals.

Introduction

The synthesis of arylamines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. This compound is a versatile building block, featuring a bromine atom that can be readily functionalized through various cross-coupling reactions to introduce nitrogen-containing moieties. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for successful C-N bond formation.

This guide provides representative protocols for both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) amination reactions. These methods offer a powerful toolkit for researchers to generate a diverse library of N-aryl and N-alkyl aminophenol derivatives.

Key Reaction Methodologies

Two primary methods for the C-N cross-coupling with this compound are presented:

-

Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed reaction that allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.

-

Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds. While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it provides an effective alternative, particularly for certain substrate combinations.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction parameters for the C-N coupling of this compound with various amines. These conditions are based on established literature for structurally similar aryl bromides and serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12-24 | 80-90 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.0) | THF | 80 | 8-16 | 75-85 |

Table 2: Ullmann Condensation of this compound

| Entry | Amine | Cu-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 70-80 |

| 2 | Pyrrolidine | CuI (15) | 1,10-Phenanthroline (30) | K₃PO₄ (2.5) | DMF | 130 | 24 | 65-75 |

| 3 | Benzylamine | Cu₂O (10) | Salicylaldoxime (20) | Cs₂CO₃ (2.0) | NMP | 110 | 18 | 70-85 |

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

-

Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-5-(trifluoromethoxy)phenol derivative.

Protocol 2: General Procedure for the Ullmann Condensation of this compound with an Amine

This protocol outlines a general procedure for the copper-catalyzed amination.

Materials:

-

This compound

-

Amine

-

Copper catalyst (e.g., CuI or Cu₂O)

-

Ligand (e.g., L-Proline, 1,10-Phenanthroline)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Reaction vial or flask with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), the copper catalyst (10-20 mol%), the ligand (20-40 mol%), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the anhydrous solvent to the reaction vial.

-

Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion (typically 18-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Application of 3-Bromo-5-(trifluoromethoxy)phenol in Agrochemical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)phenol is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a hydroxyl group, provides multiple reactive sites for a variety of chemical transformations. These characteristics make it a valuable intermediate in the development of new agrochemicals, particularly herbicides and fungicides. The presence of the trifluoromethoxy group is known to enhance the metabolic stability and biological activity of the final product, a desirable trait in modern crop protection agents.

While specific, publicly detailed synthetic routes for commercial agrochemicals originating directly from this compound are not extensively documented, its structural motifs are present in various patented and researched agrochemical compounds. This document outlines the potential applications of this compound in agrochemical synthesis, drawing upon established reaction methodologies for structurally related compounds. The provided protocols are based on analogous syntheses and are intended to serve as a guide for researchers in this field.

Key Synthetic Applications